2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Overview
Description
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation reactions. One common method involves the reaction of 3-aminopyrazole with 2-chloronicotinonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and aryl halides under basic conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Materials Science: Due to its unique photophysical properties, it is used in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying biological processes, including enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can include binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the nitrogen atom positions and functional groups, leading to different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, which affects their reactivity and applications.
Pyrazolo[4,3-e][1,2,4]triazines:
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-5-8-3-2-4-9(6-10)12(8)11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOGRXQJFNGFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573197 | |
Record name | 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319432-37-6 | |
Record name | 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319432-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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